molecular formula C7H10BrNO2 B6240601 5-(aminomethyl)benzene-1,3-diol hydrobromide CAS No. 63720-39-8

5-(aminomethyl)benzene-1,3-diol hydrobromide

Cat. No.: B6240601
CAS No.: 63720-39-8
M. Wt: 220.1
InChI Key:
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Description

5-(Aminomethyl)benzene-1,3-diol hydrobromide is a chemical compound with significant applications in various scientific fields It is characterized by the presence of an aminomethyl group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions, and a hydrobromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)benzene-1,3-diol hydrobromide typically involves the following steps:

  • Bromination: The starting material, 5-(aminomethyl)benzene-1,3-diol, is subjected to bromination to introduce the hydrobromide counterion.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)benzene-1,3-diol hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: The compound can be reduced to remove the hydroxyl groups or the aminomethyl group.

  • Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

  • Reduction: Production of 5-(aminomethyl)benzene-1,3-diol without hydroxyl groups.

  • Substitution: Introduction of various functional groups leading to derivatives with different properties.

Scientific Research Applications

5-(Aminomethyl)benzene-1,3-diol hydrobromide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(aminomethyl)benzene-1,3-diol hydrobromide exerts its effects depends on its specific application. For instance, in biological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-(Aminomethyl)benzene-1,2-diol hydrobromide: Similar structure with hydroxyl groups at different positions on the benzene ring.

  • 3-(Aminomethyl)benzene-1,2-diol hydrobromide: Another positional isomer with different reactivity and properties.

Uniqueness: 5-(Aminomethyl)benzene-1,3-diol hydrobromide is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. Its distinct properties make it suitable for specific uses that other similar compounds may not fulfill.

Properties

CAS No.

63720-39-8

Molecular Formula

C7H10BrNO2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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